3-fluoro-N-methyl-5-nitrobenzamide
Overview
Description
3-fluoro-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 3-position, a nitro group at the 5-position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-methyl-5-nitrobenzamide typically involves the nitration of a fluorobenzene derivative followed by amide formation. One common method includes:
Nitration: Starting with 3-fluorotoluene, the compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Amide Formation: The resulting 3-fluoro-5-nitrotoluene is then subjected to a reaction with methylamine under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-methyl-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or other nucleophiles in suitable solvents.
Major Products Formed
Reduction: 3-fluoro-N-methyl-5-aminobenzamide.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Scientific Research Applications
3-fluoro-N-methyl-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-methyl-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-methyl-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.
3-fluoro-N-methyl-2-nitrobenzamide: Nitro group at the 2-position.
4-fluoro-N-methyl-5-nitrobenzamide: Fluorine atom at the 4-position.
Uniqueness
3-fluoro-N-methyl-5-nitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which can significantly affect its chemical reactivity and biological activity compared to its isomers. The specific arrangement of substituents can lead to different electronic properties and steric interactions, making it a valuable compound for targeted applications.
Biological Activity
3-Fluoro-N-methyl-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its chemical properties, mechanisms of action, and biological applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The presence of a fluorine atom and a nitro group on the benzene ring significantly influences its reactivity and biological interactions.
Chemical Reactions
This compound can undergo various chemical transformations, which are essential for its application in drug development:
Reaction Type | Description | Reagents/Conditions | Major Products |
---|---|---|---|
Reduction | Nitro group to amino group | Hydrogen gas with palladium catalyst or tin(II) chloride | 3-Fluoro-N-methyl-5-aminobenzamide |
Substitution | Fluorine substitution | Sodium methoxide in methanol or other nucleophiles | Various substituted benzamides |
Hydrolysis | Amide bond hydrolysis | Acidic or basic conditions | 3-Fluoro-5-nitrobenzoic acid and methylamine |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The fluorine and nitro substituents enhance binding affinity and specificity through electronic effects, which can modulate enzyme activity or receptor interactions.
Research Findings
- Medicinal Chemistry Applications : The compound has been utilized as a building block for synthesizing novel pharmaceutical agents targeting various biological pathways. Its structure allows for modifications that can enhance therapeutic efficacy or reduce toxicity.
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties. For instance, compounds with similar structural motifs have shown effectiveness against multidrug-resistant strains of bacteria, suggesting potential applications in developing new antibiotics .
- Enzyme Inhibition Studies : Research has demonstrated that this compound can act as an inhibitor for certain bacterial topoisomerases, which are critical targets in antibacterial drug design. In vitro assays have shown promising results in inhibiting bacterial growth at low concentrations .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation, particularly in human sarcoma cells. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent .
- Molecular Docking Studies : Computational modeling has provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound forms stable complexes with active sites, which is crucial for its inhibitory effects on enzymes involved in cancer progression .
Properties
IUPAC Name |
3-fluoro-N-methyl-5-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFXXWWYXCWMTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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